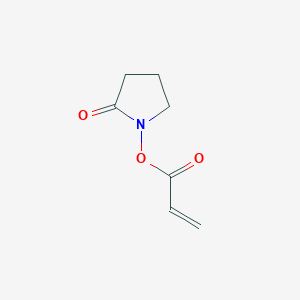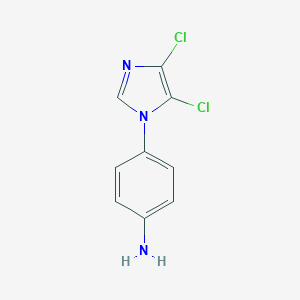
4-(Ethoxyethynyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxyethynyl)pyridine (EEP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. EEP is a pyridine derivative that contains an ethoxyethynyl group at the 4-position of the pyridine ring. This compound has been extensively studied for its potential use in various scientific research applications, including as a ligand for metal catalysts, as a building block for organic synthesis, and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-(Ethoxyethynyl)pyridine is not well understood. However, it is believed that the ethoxyethynyl group on the pyridine ring may play a role in the compound's reactivity and potential therapeutic properties.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(Ethoxyethynyl)pyridine. However, studies have shown that 4-(Ethoxyethynyl)pyridine has potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 4-(Ethoxyethynyl)pyridine is its versatility as a ligand for metal catalysts and as a building block for organic synthesis. However, one limitation of 4-(Ethoxyethynyl)pyridine is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-(Ethoxyethynyl)pyridine. One area of interest is the development of new metal complexes using 4-(Ethoxyethynyl)pyridine as a ligand. These complexes may have potential applications in various catalytic reactions.
Another area of interest is the development of new compounds using 4-(Ethoxyethynyl)pyridine as a building block. These compounds may have potential applications in various fields, including materials science and drug discovery.
Finally, further research is needed to better understand the mechanism of action of 4-(Ethoxyethynyl)pyridine and its potential therapeutic properties. This may lead to the development of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of 4-(Ethoxyethynyl)pyridine can be achieved through various methods, including the Sonogashira coupling reaction, which involves the reaction of 4-iodopyridine with ethoxyacetylene in the presence of a palladium catalyst. Other methods of synthesis include the use of copper-catalyzed reactions and the use of microwave irradiation.
Applications De Recherche Scientifique
4-(Ethoxyethynyl)pyridine has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a ligand for metal catalysts. 4-(Ethoxyethynyl)pyridine has been shown to form stable complexes with various metals, including palladium, platinum, and gold. These complexes have been used in various catalytic reactions, including cross-coupling reactions and C-H activation reactions.
4-(Ethoxyethynyl)pyridine has also been used as a building block for organic synthesis. The ethoxyethynyl group on the pyridine ring provides a unique site for further functionalization, allowing for the synthesis of a variety of novel compounds.
Propriétés
Numéro CAS |
163680-65-7 |
|---|---|
Nom du produit |
4-(Ethoxyethynyl)pyridine |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
4-(2-ethoxyethynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-11-8-5-9-3-6-10-7-4-9/h3-4,6-7H,2H2,1H3 |
Clé InChI |
DPFIQTXWOOWCCN-UHFFFAOYSA-N |
SMILES |
CCOC#CC1=CC=NC=C1 |
SMILES canonique |
CCOC#CC1=CC=NC=C1 |
Synonymes |
Pyridine, 4-(ethoxyethynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)

![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)
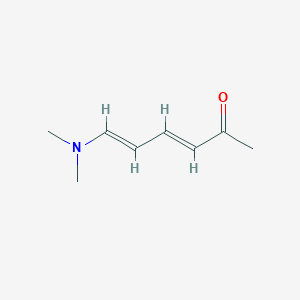
![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)
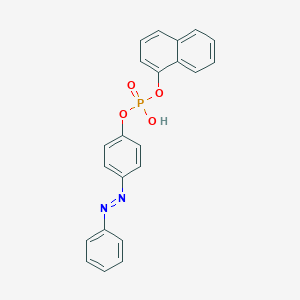
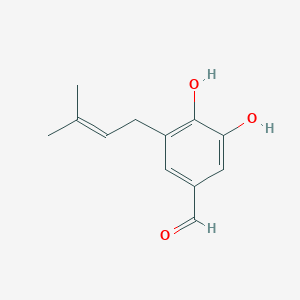

![1-[3-(3-Butenyl)oxiranyl]ethanone](/img/structure/B65688.png)

